REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH2:13][C:14](OCC)=[O:15])[CH:10]=[CH:11][CH:12]=2)[N:5]=[C:4]([C:19]([F:22])([F:21])[F:20])[CH:3]=1.[NH4+:23].[OH-]>>[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH2:13][C:14]([NH2:23])=[O:15])[CH:10]=[CH:11][CH:12]=2)[N:5]=[C:4]([C:19]([F:22])([F:21])[F:20])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NN1C=1C=C(C=CC1)CC(=O)OCC)C(F)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NN1C=1C=C(C=CC1)CC(=O)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 mg | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |